An In-depth Technical Guide to 4-Chloro-N,N,6-trimethylpyrimidin-2-amine (CAS No: 5734-62-3)
An In-depth Technical Guide to 4-Chloro-N,N,6-trimethylpyrimidin-2-amine (CAS No: 5734-62-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-N,N,6-trimethylpyrimidin-2-amine, a key heterocyclic intermediate in synthetic and medicinal chemistry. The document details its chemical identity, physicochemical properties, a validated synthetic protocol, and its emerging applications in drug discovery, particularly as a scaffold for kinase inhibitors. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine nucleus is a fundamental heterocyclic scaffold that is central to the structure of nucleic acids and a wide array of biologically active molecules.[1] Its inherent drug-like properties and versatile substitution patterns have made it a "privileged structure" in medicinal chemistry. Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, and anti-inflammatory properties. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's steric and electronic properties, enabling potent and selective interactions with various biological targets.
4-Chloro-N,N,6-trimethylpyrimidin-2-amine (CAS No: 5734-62-3) is a bespoke building block that offers medicinal chemists a strategic entry point for the synthesis of diverse compound libraries. The presence of a reactive chlorine atom at the 4-position, a dimethylamino group at the 2-position, and a methyl group at the 6-position provides a unique combination of electronic and steric features that can be exploited for the development of novel kinase inhibitors and other targeted therapies.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective utilization in research and development.
| Property | Value | Source |
| CAS Number | 5734-62-3 | [2] |
| Molecular Formula | C₇H₁₀ClN₃ | [2] |
| Molecular Weight | 171.63 g/mol | [2] |
| IUPAC Name | 4-chloro-N,N,6-trimethylpyrimidin-2-amine | [2] |
| Synonyms | (4-chloro-6-methyl-pyrimidin-2-yl)-dimethyl-amine, 2-Pyrimidinamine, 4-chloro-N,N,6-trimethyl- | [2] |
| Appearance | White to off-white crystalline solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane (predicted) |
Chemical Structure:
Caption: 2D Structure of 4-Chloro-N,N,6-trimethylpyrimidin-2-amine.
Synthesis and Mechanistic Insights
The synthesis of 4-Chloro-N,N,6-trimethylpyrimidin-2-amine is most efficiently achieved through the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-6-methylpyrimidine. The rationale behind this synthetic strategy lies in the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring.
3.1. The Principle of Regioselectivity in Dichloropyrimidines
The C4 position of 2,4-dichloropyrimidines is generally more susceptible to nucleophilic attack than the C2 position. This regioselectivity can be attributed to the greater electron deficiency at C4, which is influenced by the para-relationship to the ring nitrogen at position 1. However, the presence of substituents on the pyrimidine ring can significantly influence this selectivity.[3] In the case of 2,4-dichloro-6-methylpyrimidine, the methyl group at C6 has a minor electronic effect, and the primary determinant of reactivity remains the inherent electronic properties of the pyrimidine core.
3.2. Recommended Synthetic Protocol
This protocol is based on established principles of nucleophilic aromatic substitution on dichloropyrimidines.
Reaction Scheme:
Caption: Synthesis of 4-Chloro-N,N,6-trimethylpyrimidin-2-amine.
Materials:
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2,4-dichloro-6-methylpyrimidine
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Dimethylamine solution (e.g., 40% in water or 2M in THF)
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Ethanol (or other suitable polar aprotic solvent)
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Triethylamine (optional, as an acid scavenger)
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Dichloromethane (for extraction)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in ethanol, add an excess of dimethylamine solution (2.0-3.0 eq) at room temperature.
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The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
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The residue is partitioned between dichloromethane and saturated sodium bicarbonate solution.
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The aqueous layer is extracted with dichloromethane (3x).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 4-Chloro-N,N,6-trimethylpyrimidin-2-amine as a solid.
3.3. Mechanistic Rationale for Experimental Choices
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Excess Nucleophile: The use of excess dimethylamine drives the reaction to completion and helps to neutralize the HCl generated during the substitution.
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Solvent Choice: A polar protic solvent like ethanol can facilitate the reaction by stabilizing the Meisenheimer intermediate, a key intermediate in SNAr reactions.
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Temperature Control: The reaction is typically conducted at or slightly above room temperature. Higher temperatures could lead to undesired side reactions, including substitution at the less reactive C4 position.
Applications in Drug Discovery
The unique structural features of 4-Chloro-N,N,6-trimethylpyrimidin-2-amine make it a valuable scaffold for the development of targeted therapeutics, particularly kinase inhibitors.
4.1. Scaffold for Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core of 4-Chloro-N,N,6-trimethylpyrimidin-2-amine can serve as a hinge-binding motif, a common feature of many ATP-competitive kinase inhibitors. The chlorine atom at the C4 position provides a convenient handle for further chemical modifications, allowing for the introduction of various functionalities to target specific regions of the kinase active site.
4.2. Potential as a Focal Adhesion Kinase (FAK) Inhibitor Precursor
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a critical role in cell proliferation, survival, migration, and invasion.[4] The development of FAK inhibitors is a promising strategy for cancer therapy. Pyrimidine-based scaffolds have been successfully employed in the design of potent FAK inhibitors.[5] The structure of 4-Chloro-N,N,6-trimethylpyrimidin-2-amine provides a starting point for the synthesis of novel FAK inhibitors by displacing the C4-chloro group with various amine-containing fragments to explore the structure-activity relationship (SAR) and optimize potency and selectivity.
Caption: Conceptual workflow for developing FAK inhibitors.
Safety and Handling
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.
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In case of contact:
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Eyes: Immediately flush with plenty of water for at least 15 minutes.
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Skin: Wash off with soap and plenty of water.
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Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
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For related compounds such as 2-Amino-4-chloro-6-methylpyrimidine, the hazards identified include skin irritation, serious eye irritation, and potential respiratory irritation.[4] It is prudent to assume that 4-Chloro-N,N,6-trimethylpyrimidin-2-amine may exhibit similar properties.
Conclusion
4-Chloro-N,N,6-trimethylpyrimidin-2-amine is a strategically important building block in modern medicinal chemistry. Its well-defined structure and predictable reactivity provide a solid foundation for the synthesis of diverse compound libraries targeting a range of biological targets. The insights provided in this technical guide regarding its synthesis, properties, and potential applications, particularly in the realm of kinase inhibitor development, are intended to empower researchers to accelerate their drug discovery efforts. As with all chemical reagents, appropriate safety precautions should be strictly adhered to during its handling and use.
References
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Zhang, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1629-1645. Available from: [Link]
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